molecular formula C15H10Cl2O4 B6411001 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1262010-32-1

2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6411001
CAS No.: 1262010-32-1
M. Wt: 325.1 g/mol
InChI Key: UBQKNFLEDUWCDC-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of chloro and methoxycarbonyl groups on its aromatic rings. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid typically involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . One common method involves the use of dimethyl terephthalate as the starting material, which undergoes these reactions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to handle large quantities. The process involves optimizing reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.

    Esterification: The methoxycarbonyl group can participate in esterification reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles.

    Esterification: Reagents such as alcohols and acids are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

2-chloro-4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)11-6-8(3-5-12(11)16)9-2-4-10(14(18)19)13(17)7-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQKNFLEDUWCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692048
Record name 3,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-32-1
Record name 3,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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